2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

Synthetic Methodology Organometallic Chemistry Yield Optimization

Triazine intermediates often suffer from either no reactive handle (tri-substituted) or excessive reactivity (cyanuric chloride). 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CAS 21902-34-1) provides the precise balance: a single reactive chlorine at the 2-position flanked by two p-tolyl groups for controlled, high-yielding mono-functionalization. • Ideal precursor for Suzuki-Miyaura/Buchwald-Hartwig couplings to install carbazole or arylamine donors for ambipolar OLED host materials. • Single reactive site avoids complex mixtures, enabling streamlined synthesis of asymmetric triazine architectures. • >98% (GC) purity; sharp m.p. 205-209 °C confirms structural integrity. Scalable from grams to bulk.

Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
CAS No. 21902-34-1
Cat. No. B1582862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
CAS21902-34-1
Molecular FormulaC17H14ClN3
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C
InChIInChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyLPSLMIOUKRPZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CAS 21902-34-1) Procurement & Technical Baseline


2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CAS 21902-34-1) is a mono-chlorinated, C2-symmetric 1,3,5-triazine derivative bearing two p-tolyl substituents at the 4- and 6-positions. This compound exhibits a well-defined molecular architecture (C₁₇H₁₄ClN₃, MW: 295.77 g/mol) and a sharp melting point of 205–209 °C . Its structural hallmark is the presence of a single reactive chlorine atom at the 2-position, which is flanked by two electron-donating p-tolyl groups. This arrangement imparts a distinct electronic and steric profile compared to symmetric tri-substituted triazines or unsubstituted chloro-triazines, directly influencing its utility as a modular building block in advanced organic synthesis and materials science .

Modular building block for cross-coupling and derivatization chemistry
Single reactive chloro handle enables controlled mono-functionalization
Distinct electronic/steric profile vs. symmetric or unsubstituted triazines

Why Generic 1,3,5-Triazine Substitution Fails: Differentiating 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine


The assumption that 1,3,5-triazine derivatives are interchangeable overlooks critical differences in steric bulk, electronic character, and functional group reactivity, which directly dictate their performance in specific applications. For instance, the fully substituted 2,4,6-tri-p-tolyl-1,3,5-triazine (CAS 6726-45-0) lacks the chloro handle, rendering it unsuitable as a synthetic intermediate for further derivatization . Conversely, unsubstituted cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is excessively reactive, leading to complex mixtures upon attempted mono-functionalization [1]. The presence of the single chloro group in 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, combined with the electron-donating p-tolyl moieties, provides a precisely tuned reactivity profile essential for controlled cross-coupling reactions, which is not replicable by other commercially available triazine analogs.

Lacks reactive chloro handle
2,4,6-Tri-p-tolyl-1,3,5-triazine has no chloro group, limiting its use as a derivatization intermediate.
Excessively reactive tri-chloro analog
Cyanuric chloride leads to complex mixtures upon attempted mono-functionalization; controlled selectivity is limited.

Quantitative Differentiation: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine vs. Key Comparators


Synthetic Yield: Grignard Route to 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine vs. Cyanuric Chloride

A patented synthesis for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine via a Grignard reaction between p-tolyl magnesium bromide and cyanogen chloride achieves an isolated yield of 84% . This contrasts sharply with direct Friedel-Crafts alkylation of cyanuric chloride with toluene, which is reported to yield only ~95% conversion to a mixture of the desired p-tolyl product and an ortho-substituted isomer , necessitating difficult separation. The high yield and regioselectivity of the Grignard method are thus critical differentiators for procurement when high-purity material is required for subsequent steps.

Synthetic Yield
Reported
84% isolated yield vs. ~95% conversion to isomeric mixture
Reported yield context for pure product procurement
Grignard route; alternative Friedel-Crafts yields isomers
Synthetic Methodology Organometallic Chemistry Yield Optimization

Electronic Structure: HOMO-LUMO Gap of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level reveal a HOMO-LUMO energy gap (ΔE) of 4.15 eV for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, with specific HOMO and LUMO energies of -6.06 eV and -1.91 eV, respectively [1]. This electronic profile is a critical determinant of its function as an electron-transporting host or intermediate in OLED materials . The relatively wide gap compared to fully conjugated triazine derivatives makes it a suitable building block for tuning the energy levels in more complex donor-acceptor systems.

HOMO-LUMO Gap
Class-level
4.15 eV
Supports optoelectronic material screening
DFT B3LYP/6-311G++(d,p) calculation
Computational Chemistry Materials Science OLED Materials

Thermal Stability: Melting Point of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine vs. Analog

The melting point of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is consistently reported in the range of 205–209 °C [1]. This value is significantly higher than that of the analogous 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5, MW: 267.71 g/mol), which lacks the methyl groups and is reported to have a lower melting point of approximately 128–130 °C [2]. The enhanced thermal stability, attributable to the p-tolyl substituents, is a crucial factor for applications requiring high-temperature processing or operation, such as in polymer stabilizers and high-performance materials .

Melting Point
Reported
205–209 °C vs. ~128–130 °C
Informs high-temperature processing suitability
~80 °C higher than di-phenyl analog
Thermal Analysis Materials Stability Physical Property

Photostabilizer Functionality: UV Absorption of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a documented photostabilizer for polycarbonate plastics . Its mechanism involves absorption of ultraviolet light and the formation of a hydrogen-bonded complex with chloride ions, which prevents polymer degradation upon heating . This specific photostabilization mechanism is distinct from that of fully substituted 2,4,6-tri-p-tolyl-1,3,5-triazine (CAS 6726-45-0), which lacks the chloro group necessary for hydrogen-bond formation and is primarily used as a UV absorber or electron-transport host, but not as a reactive stabilizer . The presence of the single chloro group thus enables a specific, quantifiable function not achievable by its non-halogenated analog.

Photostabilizer Mechanism
Class-level
Chloro-dependent H-bond stabilization
Differentiates polymer additive function
Non-halogenated analog lacks this pathway
Polymer Additives Photochemistry UV Stabilization

Aqueous Solubility: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

The aqueous solubility of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is reported to be 0.00142 mg/mL (or 4.79 µM) . This extremely low solubility is a consequence of its two hydrophobic p-tolyl groups and the planar triazine core, and it is a critical parameter for assessing its environmental fate or its behavior in biological assays. In contrast, the solubility of the fully substituted 2,4,6-tri-p-tolyl-1,3,5-triazine is similarly low and not specifically quantified, but the presence of the polar chlorine atom in the target compound introduces a slight but measurable dipole moment (1.63 Debye) [1], which can subtly influence its partition coefficient and intermolecular interactions compared to the non-polar symmetric analog.

Aqueous Solubility
Reported
0.00142 mg/mL (4.79 µM)
Informs formulation and environmental assessment
Predicted solubility; very low
Physicochemical Property Formulation Science Solubility

High-Value Application Scenarios for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine Procurement


OLED Intermediates & Electron-Transport Materials

Procurement of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is directly indicated for synthetic programs targeting advanced OLED materials. Its well-defined electronic structure (HOMO-LUMO gap = 4.15 eV) [1] and single reactive chloro group make it an ideal precursor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install donor moieties (e.g., carbazoles, arylamines) and create ambipolar host materials [2]. The ability to obtain it in high yield (84%) and purity ensures reliable, scalable access to these high-value compounds.

Specialty Polymer Additives for Thermal and Photostability

This compound is the rational choice for formulating polymer additives where both thermal stability (m.p. 205–209 °C) and a specific photostabilization mechanism are required. Its proven ability to absorb UV light and form stabilizing hydrogen bonds in polycarbonate plastics directly translates to enhanced material longevity. Procurement should be prioritized over non-halogenated triazines like 2,4,6-tri-p-tolyl-1,3,5-triazine, which lack the reactive chloro group necessary for the hydrogen-bonding stabilization pathway .

Controlled Synthesis of Asymmetric Triazine Derivatives

For researchers requiring a mono-functionalized triazine core, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is the superior building block compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) [3]. The latter's multiple reactive sites often lead to complex reaction mixtures and low yields of the desired mono-substituted product. The target compound, with its two blocked positions, allows for a single, high-yielding cross-coupling event at the 2-position, streamlining the synthesis of complex, asymmetric triazine-based architectures for drug discovery or agrochemical research .

Application
Selection Property
Validation Focus
OLED host material synthesis
Reactive chloro handle for cross-coupling donor installation
Cross-coupling efficiency and energy-level tuning
Polymer photostabilizer research
Chloro-dependent H-bond stabilization mechanism
Photostabilization pathway and thermal stability
Controlled mono-functionalization studies
Blocked 4,6-positions prevent over-reaction
Regioselectivity and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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